molecular formula C20H15NO5 B11119751 5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one

5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one

Cat. No.: B11119751
M. Wt: 349.3 g/mol
InChI Key: USVZWKCEDSGKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one is a complex organic compound that features a unique structure combining furan rings, a benzyl group, and a pyrrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one typically involves multi-step organic reactions. One common approach is the condensation of furfural derivatives with benzylamine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan rings or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Formylfuran-2-boronic acid: A related compound used in organic synthesis and materials science.

    2-(5-Bromo-2-furyl)quinoxaline: Another furan derivative with applications in medicinal chemistry.

Uniqueness

5-(2-Furyl)-4-(2-furylcarbonyl)-3-hydroxy-1-benzyl-3-pyrrolin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse applications and potential for further research and development.

Properties

Molecular Formula

C20H15NO5

Molecular Weight

349.3 g/mol

IUPAC Name

1-benzyl-3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C20H15NO5/c22-18(15-9-5-11-26-15)16-17(14-8-4-10-25-14)21(20(24)19(16)23)12-13-6-2-1-3-7-13/h1-11,17,23H,12H2

InChI Key

USVZWKCEDSGKSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.